molecular formula C15H20O B1667624 ar-Turmerone CAS No. 532-65-0

ar-Turmerone

Cat. No. B1667624
CAS RN: 532-65-0
M. Wt: 216.32 g/mol
InChI Key: NAAJVHHFAXWBOK-ZDUSSCGKSA-N
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Description

Ar-Turmerone is a sesquiterpene and a major constituent of turmeric oil derived from turmeric . It has been reported to have various biological activities, including anti-inflammatory, immunomodulatory, antiproliferative, and antifungal activities . It also exhibits antimicrobial, antifungal, and antivenom properties .


Synthesis Analysis

The synthesis of ar-Turmerone involves the allylic oxidative rearrangement following a [3,3]-sigmatropic rearrangement (Dauben oxidation) of tertiary allylic alcohol . The enantioselectivity has been introduced via a Rh (I)- (S)-BINAP catalyzed p -tolylboronic acid addition onto E -ethylcrotonate .


Molecular Structure Analysis

Ar-Turmerone has a molecular formula of C15H20O and a molecular weight of 216.32 . It has been found to be a functional, structural, and pharmacophoric analogue of synthetic mosquito repellent DEET .


Chemical Reactions Analysis

Ar-Turmerone has been found to inhibit α-MSH and IBMX-induced melanin synthesis and tyrosinase activity . It also inhibits the expression of tyrosinase, TRP-1, and TRP-2 in α-MSH- and IBMX-stimulated B16F10 cells .


Physical And Chemical Properties Analysis

Ar-Turmerone is a yellow viscous liquid . It is the major constituent of turmeric oil derived from turmeric .

Scientific Research Applications

Neurology: Parkinson’s Disease Treatment

  • Field : Neurology
  • Application : Ar-Turmerone has been found to have neuroprotective effects, particularly in the context of Parkinson’s disease .
  • Method : The study investigated whether the naturally occurring S-enantiomer of ar-turmerone (S-Tur) protects dopaminergic neurons in midbrain slice cultures and examined ar-turmerone analogs that have higher activities than S-Tur in inhibiting microglial activation and protecting dopaminergic neurons .
  • Results : The study found that S- and R-Tur and two analogs reversed dopaminergic neurodegeneration triggered by microglial activation in midbrain slice cultures . Two ar-turmerone analogs were identified that directly and potently protected dopaminergic neurons .

Traditional Medicine: Anti-Inflammatory

  • Field : Traditional Medicine
  • Application : Ar-Turmerone is a major component of turmeric oil extracted from Curcuma longa and has anti-inflammatory activity .
  • Method : The study did not provide specific methods of application or experimental procedures .
  • Results : The study did not provide specific results or outcomes .

Diabetes and Alzheimer’s Disease Treatment

  • Field : Endocrinology and Neurology
  • Application : Ar-Turmerone has been investigated for its potential as an Acetylcholine Esterase inhibitor and antidiabetic target .
  • Method : The study used in-silico methods to investigate the interaction of ar-Turmerone with human anticholinesterase (AChE) inhibitor (4PQE) and human salivary alpha-Amylase dimer (1XV8) hydrolase inhibitor .
  • Results : The study found that ar-Turmerone showed remarkable biological, ADMET profiling, and superior docking scores/negative binding energies (-7.9 against 4PQE and -6.7 against 1XV8) compared to the reference drugs .

Mosquito Repellent

  • Field : Entomology
  • Application : Ar-Turmerone has been studied as a potential natural mosquito repellent .
  • Method : The study used computational assessment to investigate the interaction of ar-Turmerone with Odorant Binding Protein 1 (OBP1), a protein in mosquitoes that helps them recognize host body odor .
  • Results : The study found that ar-Turmerone could potentially serve as a functional, structural, and pharmacophoric analogue of DEET, a widely used synthetic mosquito repellent .

Antimicrobial and Antifungal

  • Field : Microbiology
  • Application : Ar-Turmerone is a natural antimicrobial and antifungal compound .
  • Method : The study did not provide specific methods of application or experimental procedures .
  • Results : The study did not provide specific results or outcomes .

Anticancer and Antitumor

  • Field : Oncology
  • Application : Ar-Turmerone has been reported to inhibit proliferation and induce apoptosis in cancer cell lines .
  • Method : The study did not provide specific methods of application or experimental procedures .
  • Results : The study did not provide specific results or outcomes .

Stimulates Neural Stem Cells

  • Field : Neurology
  • Application : Ar-Turmerone has been found to stimulate the proliferation of neural stem cells .
  • Method : The study examined the effects of turmerones on a few different aspects of neural stem cell function in vitro (isolated stem cell in culture) and in vivo (in rats) .
  • Results : Neural stem cells (NSC’s) proliferated 50-80% faster when exposed to varying levels of ar-turmerone. Rats injected with ar-turmerone showed both increased proliferation of NSC’s (more total neural stem cells) and increased neurogenesis (more NSC’s turning into neurons) .

Safety And Hazards

Ar-Turmerone may cause an allergic skin reaction and serious eye irritation . It is also toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and avoid release to the environment .

properties

IUPAC Name

(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13H,10H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAJVHHFAXWBOK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)CC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)CC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201258
Record name ar-Turmerone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ar-Turmerone

CAS RN

532-65-0
Record name (+)-Turmerone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-65-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ar-Turmerone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ar-Turmerone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-ar-Turmerone
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Record name (+)-ar-Turmerone
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1944T899NO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,370
Citations
M Ji, J Choi, J Lee, Y Lee - International journal of …, 2004 - spandidos-publications.com
… This study investigated the cytotoxic effect of arturmerone isolated from turmeric (… Ar-turmerone exhibited potent cytotoxicity on these cancer cell lines. The IC50 values of ar-turmerone …
Number of citations: 88 www.spandidos-publications.com
S Oh, AR Han, HR Park, EJ Jang, HK Kim… - Chemistry & …, 2014 - Wiley Online Library
… phaeocaulis, ar-turmerone, is known to inhibit the expression of inducible nitric-oxide synthase, nuclear factor-кB, and matrix metalloproteinases in activated macrophages, breast-…
Number of citations: 34 onlinelibrary.wiley.com
HS Lee - Bioresource technology, 2006 - Elsevier
… (IC 50 ) value, ar-turmerone was effective in inhibiting … , ar-turmerone had no effect on platelet activating factor or thrombin induced platelet aggregation. In comparison, ar-turmerone …
Number of citations: 165 www.sciencedirect.com
HS Lee - Food Science and Biotechnology, 2006 - dbpia.co.kr
… extracts was characterized as ar-turmerone using various … At 2 and l mg/disk, ar-turmerone strongly inhibited the growth … -derived curcumin and ar-turmerone against C. perfringens …
Number of citations: 31 www.dbpia.co.kr
M Jankasem, M Wuthi-Udomlert… - International …, 2013 - downloads.hindawi.com
… Extraction and Separation of Ar-Turmerone from Turme- … Ar-turmerone was separated from turmeric oil by preparative TLC (silica gel 60 GF254, hexane : ethyl acetate 97 : 3). The …
Number of citations: 54 downloads.hindawi.com
TL Ho - Synthetic Communications, 1974 - Taylor & Francis
In previous syntheses of ar-turmerone (1), 1 a monocyclic sesquiterpene isolated from the essential oil of turmeric rhizmes (Curcuma Longa L.), schemes involving formation of a …
Number of citations: 30 www.tandfonline.com
Y Aratanechemuge, T Komiya… - International …, 2002 - spandidos-publications.com
… In this study, we demonstrate that isolation of ar-turmerone from turmeric {Curcuma longa L), and that ar-turmerone induces apoptosis resulting in suppression of proliferation of two …
Number of citations: 112 www.spandidos-publications.com
AM Orellana-Paucar, T Afrikanova, J Thomas… - PLoS …, 2013 - journals.plos.org
… activity of ar-turmerone further. A more in-depth anticonvulsant evaluation of ar-turmerone was … The potential toxic effects of ar-turmerone were evaluated using the beam walking test to …
Number of citations: 64 journals.plos.org
S Yang, J Liu, J Jiao, L Jiao - Inflammation, 2020 - Springer
… Ar-turmerone blocked Hedgehog … of ar-turmerone on the proliferation, apoptosis, and TNF-α-mediated inflammatory cytokine expression in HaCaT cells. In conclusion, ar-turmerone …
Number of citations: 25 link.springer.com
A Ali, YH Wang, IA Khan - Journal of Medical Entomology, 2015 - academic.oup.com
… ar-turmerone showed deterrent activity similar to DEET. In dose–response bioassay, ar-turmerone … Ar-turmerone, at 15 nmol/cm 2 , showed activity similar to DEET at 25 nmol/cm 2 and …
Number of citations: 58 academic.oup.com

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